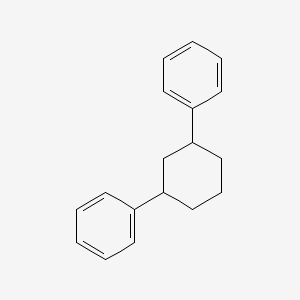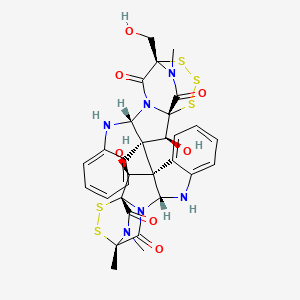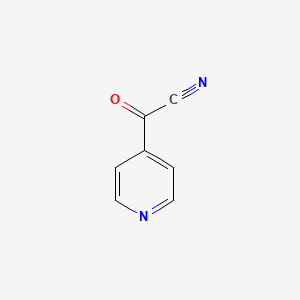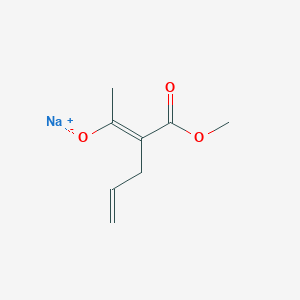
Cholest-5-en-3beta-yl p-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3beta-yl p-butoxybenzoate is a chemical compound with the molecular formula C38H58O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with p-butoxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-butoxybenzoate typically involves the esterification of cholesterol with p-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3beta-yl p-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cholest-5-en-3beta-yl p-butoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of esterification and other organic reactions.
Biology: The compound can be used in studies of membrane biology and cholesterol metabolism, given its structural similarity to cholesterol.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in formulations for treating cholesterol-related disorders.
Industry: It may be used in the development of new materials, such as liquid crystals or polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of cholest-5-en-3beta-yl p-butoxybenzoate depends on its specific application. In biological systems, it may interact with cell membranes or enzymes involved in cholesterol metabolism. The ester group can be hydrolyzed by esterases, releasing cholesterol and p-butoxybenzoic acid, which can then participate in further biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar in structure but with a methoxy group instead of a butoxy group.
Cholest-5-en-3beta-yl p-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Cholest-5-en-3beta-yl 3’,5’-dinitrobenzoate:
Uniqueness
Cholest-5-en-3beta-yl p-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological systems. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propiedades
Número CAS |
41484-52-0 |
|---|---|
Fórmula molecular |
C38H58O3 |
Peso molecular |
562.9 g/mol |
Nombre IUPAC |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-butoxybenzoate |
InChI |
InChI=1S/C38H58O3/c1-7-8-24-40-30-15-12-28(13-16-30)36(39)41-31-20-22-37(5)29(25-31)14-17-32-34-19-18-33(27(4)11-9-10-26(2)3)38(34,6)23-21-35(32)37/h12-16,26-27,31-35H,7-11,17-25H2,1-6H3/t27-,31+,32?,33-,34?,35?,37+,38-/m1/s1 |
Clave InChI |
GFMITXRJKIEHCN-ZPNBHVAPSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

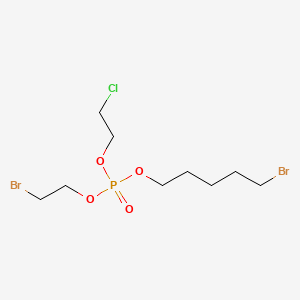
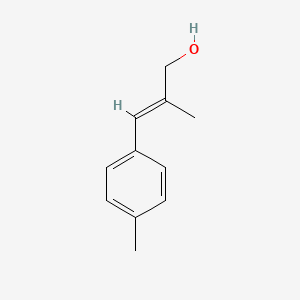

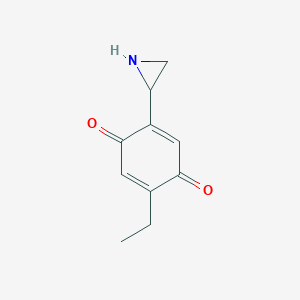
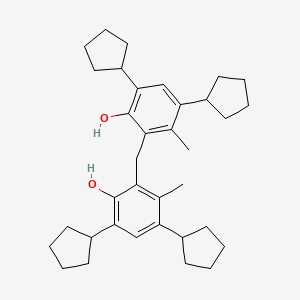
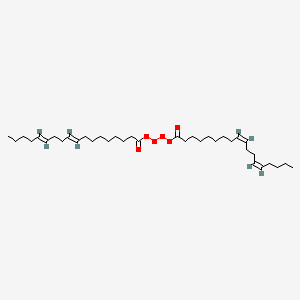
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

